molecular formula C24H25N3O2S2 B2868346 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide CAS No. 681222-51-5

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide

Cat. No.: B2868346
CAS No.: 681222-51-5
M. Wt: 451.6
InChI Key: PORDGPWCPOAIEH-UHFFFAOYSA-N
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Description

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C24H25N3O2S2 and its molecular weight is 451.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

This compound's synthesis involves starting from anthranilic acid, leading to various derivatives that exhibit mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells. The chemical structure and activity suggest potential applications in cancer research, highlighting the importance of structural modifications for enhanced cytotoxic effects (C. T. Nguyen et al., 2019).

Crystal Structures of Related Compounds

The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been described, providing insights into the molecular configuration and potential interactions with biological targets. Such structural analyses contribute to the understanding of the compound's biological activity and its potential application in drug design (Aleksei N. Galushchinskiy et al., 2017).

Novel Derivatives Synthesis

The creation of new derivatives through a four-step process from anthranilic acid and aryl isothiocyanates as starting materials has expanded the chemical space of this compound class. These derivatives have been synthesized with defined structural characteristics, highlighting the versatility of the compound's core structure in generating novel molecules for potential therapeutic applications (Tien Cong Nguyen et al., 2022).

Antimicrobial and Hemolytic Activity

Some derivatives have been prepared and screened for antimicrobial and hemolytic activity. The findings indicate that most derivatives are active against selected microbial species, suggesting their potential as antimicrobial agents. This research highlights the importance of chemical modifications to enhance biological activity and reduce toxicity (Samreen Gul et al., 2017).

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S2/c1-2-17-9-11-18(12-10-17)20-14-31-24(25-20)26-22(28)15-30-16-23(29)27-13-5-7-19-6-3-4-8-21(19)27/h3-4,6,8-12,14H,2,5,7,13,15-16H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORDGPWCPOAIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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